1,1-Dichloroethene;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile
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Overview
Description
Preparation Methods
1,1-Dichloroethene
1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is base-catalyzed, typically using sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) at around 100°C .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is synthesized through the esterification of methacrylic acid with methanol. Industrial production often involves the carboalkoxylation of ethylene to produce methyl propionate, which is then converted to methyl methacrylate .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile is produced by the ammoxidation of isobutylene, where isobutylene reacts with ammonia and oxygen in the presence of a catalyst .
Chemical Reactions Analysis
1,1-Dichloroethene
1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride. It can also participate in addition reactions with various reagents, such as hydrogen chloride, to form 1,1,1-trichloroethane .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes polymerization to form poly(methyl methacrylate) (PMMA). It can also react with nucleophiles in Michael addition reactions .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile can undergo polymerization to form poly(methacrylonitrile). It can also participate in addition reactions with various nucleophiles .
Scientific Research Applications
1,1-Dichloroethene
1,1-Dichloroethene is used in the production of polyvinylidene chloride polymers, which are used in food wrap, carpet backing, and other applications . It is also used in semiconductor device fabrication for growing high-purity silicon dioxide films .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is primarily used in the production of PMMA, which is used in applications such as acrylic glass, contact lenses, and medical devices .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile is used in the preparation of homopolymers, copolymers, elastomers, and plastics. It is also used as a chemical intermediate in the preparation of acids, amides, amines, esters, and other nitriles .
Mechanism of Action
1,1-Dichloroethene
1,1-Dichloroethene exerts its effects primarily through polymerization, forming polyvinylidene chloride. This polymerization process involves the formation of covalent bonds between monomer units .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate polymerizes to form PMMA through a free-radical mechanism. The polymerization involves the initiation, propagation, and termination steps, resulting in the formation of long polymer chains .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile polymerizes through a free-radical mechanism, similar to methyl 2-methylprop-2-enoate. The polymerization process involves the formation of covalent bonds between monomer units .
Comparison with Similar Compounds
1,1-Dichloroethene
Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique in its widespread use in the production of PMMA, which has excellent optical properties and chemical resistance .
2-Methylprop-2-enenitrile
Similar compounds include acrylonitrile and ethyl acrylonitrile. 2-Methylprop-2-enenitrile is unique in its use as a chemical intermediate in the preparation of various polymers and other chemicals .
Properties
CAS No. |
32335-23-2 |
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Molecular Formula |
C11H15Cl2NO2 |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
1,1-dichloroethene;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile |
InChI |
InChI=1S/C5H8O2.C4H5N.C2H2Cl2/c1-4(2)5(6)7-3;1-4(2)3-5;1-2(3)4/h1H2,2-3H3;1H2,2H3;1H2 |
InChI Key |
WSUBWMZAALBLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#N.CC(=C)C(=O)OC.C=C(Cl)Cl |
Related CAS |
32335-23-2 |
Origin of Product |
United States |
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